REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH2:7])=[O:5].[CH2:13]([N:16]=[C:17]=[O:18])[CH:14]=[CH2:15]>C1COCC1.C(OCC)C>[CH2:13]([NH:16][C:17]([NH:7][NH:6][C:4](=[O:5])[C:3]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=1[Br:1])=[O:18])[CH:14]=[CH2:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)NN)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
3.59 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N=C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in an HV
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)NC(=O)NNC(C1=C(C=C(C=C1)Cl)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |